molecular formula C7H15NO3 B1345577 3-Morpholino-1,2-propanediol CAS No. 6425-32-7

3-Morpholino-1,2-propanediol

Cat. No.: B1345577
CAS No.: 6425-32-7
M. Wt: 161.2 g/mol
InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
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Description

3-Morpholino-1,2-propanediol: is a chemical compound with the molecular formula C7H15NO3 . It is also known by other names such as 3-(4-Morpholinyl)-1,2-propanediol and N-(2,3-Dihydroxypropyl)morpholine . This compound is characterized by its morpholine ring attached to a propane-1,2-diol backbone. It is a colorless, odorless, and water-soluble molecule, making it versatile for various applications .

Biochemical Analysis

Biochemical Properties

3-Morpholino-1,2-propanediol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to interact with glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This interaction leads to the inhibition of glucosylceramide synthase, resulting in the accumulation of sphingolipids in lysosomes . Additionally, this compound has been shown to interact with alcohol dehydrogenase and glycerol dehydrogenase, enzymes involved in the metabolic pathways of 1,2-propanediol .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glucosylceramide synthase by this compound leads to the inactivation of the mechanistic target of rapamycin (mTOR) pathway, a critical cell signaling pathway involved in cell growth and metabolism . This inactivation results in the nuclear translocation of transcription factor EB (TFEB), which regulates the expression of genes involved in lysosomal biogenesis and autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of glucosylceramide synthase, inhibiting its activity and leading to the accumulation of sphingolipids in lysosomes . This accumulation triggers a cascade of events, including the dissociation of mTOR from lysosomes and the subsequent nuclear translocation of TFEB . Additionally, this compound interacts with alcohol dehydrogenase and glycerol dehydrogenase, influencing the metabolic pathways of 1,2-propanediol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that the compound can cause sustained inactivation of the mTOR pathway and prolonged nuclear translocation of TFEB, resulting in lasting effects on lysosomal biogenesis and autophagy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At high doses, this compound can lead to adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the deoxyhexose pathway and the methylglyoxal pathway . It interacts with enzymes such as glucosylceramide synthase, alcohol dehydrogenase, and glycerol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s water solubility allows it to diffuse easily within the cellular environment, leading to its accumulation in specific compartments such as lysosomes . This localization is crucial for its inhibitory effects on glucosylceramide synthase and subsequent cellular processes.

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s targeting to lysosomes is facilitated by its interactions with specific transporters and binding proteins . Additionally, post-translational modifications may play a role in directing this compound to lysosomes, ensuring its effective inhibition of glucosylceramide synthase and regulation of lysosomal biogenesis and autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-1,2-propanediol typically involves the reaction of morpholine with glycidol under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and purity, often involving catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Morpholino-1,2-propanediol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water solubility and the ability to form hydrogen bonds .

Properties

IUPAC Name

3-morpholin-4-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUEHCOOXOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982795
Record name 3-(Morpholin-4-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-32-7
Record name 3-Morpholino-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Morpholin-4-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-morpholinopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

33 g of 3-chloropropylene glycol was added dropwise to 65 g morpholine, with stirring, while maintaining the temperature at 80° C. The 3-chloropropylene glycol reacted quickly with the morpholine exothermically. The reaction mixture was stirred for 3 hours, with the temperature maintained at 80° C. The salt of morpholine, which separated from the reaction mixture, was filtered out. The filtrate was distilled under reduced pressure. This distillation gave 35 g of the desired product, 3-morpholino propylene glycol (bp. 135°-138° C./11 mmHg), in a 75.5% yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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